3-Methyl-4-hydrazinoanisole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylphenylhydrazine hydrochloride: (MFCD03426021) is an organic compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4-Methoxy-2-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 2-Methylphenylhydrazine hydrochloride
- 4-Methoxy-2-methylbenzylamine hydrochloride
Comparison: 4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influences its reactivity and chemical behavior. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(4-methoxy-2-methylanilino)azanium;chloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
OIFKWIPSJGNUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.